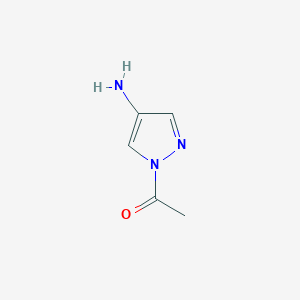

1-(4-Amino-1H-pyrazol-1-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-(4-aminopyrazol-1-yl)ethanone |

InChI |

InChI=1S/C5H7N3O/c1-4(9)8-3-5(6)2-7-8/h2-3H,6H2,1H3 |

InChI Key |

LPFLYVFKEAVUQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=C(C=N1)N |

Origin of Product |

United States |

Creation of a Chemical Tool for Further Synthesis:1 4 Amino 1h Pyrazol 1 Yl Ethanone is an Important Intermediate or Building Block for the Synthesis of More Complex Heterocyclic Systems.researchgate.netits Functional Groups—the Amino and Acetyl Moieties—provide Reactive Handles for Constructing Larger, More Elaborate Molecules with Potentially Enhanced or Entirely New Properties.

Established Synthetic Approaches and Chemical Reactions

The construction of the pyrazole core is a well-trodden path in organic synthesis, with several reliable methods at the disposal of chemists. These approaches often involve the formation of the five-membered ring through the reaction of a 1,3-dielectrophilic species with a hydrazine-based nucleophile.

Cyclocondensation Reactions for Pyrazole Ring Formation

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a reaction first reported by Knorr in 1883. nih.govbeilstein-journals.orgmdpi.com This approach offers a direct and generally high-yielding route to polysubstituted pyrazoles. nih.govmdpi.com The reaction proceeds by the nucleophilic attack of the hydrazine (B178648) on the two carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring. nih.gov A key consideration in this synthesis is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. nih.govmdpi.com

The versatility of this method is enhanced by the in-situ generation of 1,3-dicarbonyl compounds, which can then be directly reacted with a hydrazine in a one-pot multicomponent fashion. beilstein-journals.org For instance, ketones can be acylated with acid chlorides to form 1,3-diketones, which are then cyclized without isolation. beilstein-journals.orgorganic-chemistry.org This strategy streamlines the synthetic process and expands the scope of accessible pyrazole derivatives. beilstein-journals.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Various solvents, often with acid or base catalysis | Polysubstituted Pyrazole | nih.govmdpi.com |

| Ketone + Acid Chloride | Hydrazine | One-pot | Polysubstituted Pyrazole | beilstein-journals.orgorganic-chemistry.org |

| β-Ketoester | Hydrazine | Yb(PFO)₃ catalyst | Pyrazole-4-carboxylate | beilstein-journals.org |

Utilization of Hydrazine Derivatives as Key Precursors

Hydrazine and its derivatives are indispensable building blocks in pyrazole synthesis, serving as the nitrogen source for the heterocyclic ring. nih.govrsc.org The choice of hydrazine derivative is crucial as it dictates the substituent at the N1 position of the pyrazole ring. beilstein-journals.org For the synthesis of 1-(4-Amino-1H-pyrazol-1-yl)ethanone, a hydrazine bearing an acetyl group would be required.

The reaction of hydrazines with various 1,3-dielectrophilic partners, beyond just 1,3-dicarbonyls, provides access to a wide array of pyrazole analogs. These partners include α,β-unsaturated ketones and acetylenic ketones. nih.govmdpi.com The reaction with α,β-unsaturated ketones typically yields pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govmdpi.com

Synthesis via Reactions Involving Chalcones

Chalcones, which are α,β-unsaturated ketones, are valuable precursors for the synthesis of pyrazoline and, subsequently, pyrazole derivatives. researchgate.netthepharmajournal.com The reaction of a chalcone (B49325) with a hydrazine derivative, such as phenylhydrazine (B124118), in the presence of an acid like acetic acid, leads to the formation of a pyrazoline through a cyclization reaction. researchgate.netthepharmajournal.com

The resulting pyrazoline can then be oxidized to the corresponding pyrazole. nih.gov This two-step process allows for the introduction of a diverse range of substituents on the pyrazole ring, depending on the structure of the starting chalcone and hydrazine. nih.gov For instance, the synthesis of 3,5-diaryl-1H-pyrazoles has been achieved by reacting β-arylchalcones with hydrogen peroxide to form an epoxide, followed by treatment with hydrazine monohydrate and subsequent dehydration. mdpi.com

| Starting Material | Reagent | Intermediate | Product | Reference |

| Chalcone | Hydrazine derivative | Pyrazoline | Pyrazole | researchgate.netthepharmajournal.com |

| β-Arylchalcone | Hydrogen peroxide, then Hydrazine monohydrate | Epoxide, then Pyrazoline | 3,5-Diaryl-1H-pyrazole | mdpi.com |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. acs.org These reactions allow for the construction of complex molecules, such as pyrazole derivatives, in a single synthetic step from three or more starting materials. mdpi.comnih.gov

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For example, the four-component reaction of aldehydes, malononitrile (B47326), ethyl acetoacetate (B1235776), and hydrazine hydrate (B1144303) is a well-established method for the synthesis of highly substituted pyrano[2,3-c]pyrazoles. nih.gov The use of catalysts, such as piperidine (B6355638) or various Lewis acids, can further enhance the efficiency of these reactions. beilstein-journals.orgmdpi.com The development of MCRs has significantly broadened the scope of accessible pyrazole derivatives and aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. acs.orgacs.org

Green Chemistry Principles in Synthetic Development

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact and enhance sustainability. nih.govbenthamdirect.com This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov

Ultrasonic-Assisted Synthetic Protocols

Ultrasound irradiation has been recognized as an effective green chemistry tool for accelerating organic reactions. researchgate.netbenthamdirect.comrsc.org In the context of pyrazole synthesis, ultrasound assistance has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. rsc.orgresearchgate.net

For example, the synthesis of dihydropyrano[2,3-c]pyrazoles has been successfully achieved through a four-component reaction under ultrasonic irradiation in an aqueous medium. researchgate.netresearchgate.net This approach avoids the use of hazardous organic solvents and high temperatures, making it an environmentally friendly alternative. researchgate.net The use of catalysts, such as ZnO-NiO-Fe3O4 nanocomposites, in conjunction with ultrasound can further enhance the efficiency and recyclability of the synthetic process. tandfonline.com The application of ultrasound in pyrazole synthesis represents a significant step towards more sustainable and efficient chemical manufacturing. rsc.org

| Reaction | Conditions | Advantages | Reference |

| Four-component synthesis of dihydropyrano[2,3-c]pyrazoles | Ultrasound irradiation, aqueous medium | Short reaction time, excellent yield, environmentally friendly | researchgate.netresearchgate.net |

| Synthesis of 6-amino-3-methyl-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles | ZnO-NiO-Fe3O4 nanocomposite catalyst, ultrasonic irradiation | Good to excellent yields, catalyst recyclability | tandfonline.com |

Solvent-Free Reaction Conditions for Pyrazole Synthesis

The development of environmentally benign synthetic methods has led to a surge in solvent-free approaches for pyrazole synthesis. These techniques not only reduce chemical waste but also can lead to higher yields and shorter reaction times.

One prominent green method involves the use of a commercially available organic ionic salt, tetrabutylammonium (B224687) bromide (TBAB), as a catalyst at room temperature. nih.govnih.gov This approach facilitates a one-pot, three-component reaction of isocyanides and dialkyl acetylenedicarboxylates with 1,2-dibenzoylhydrazines, affording highly functionalized pyrazoles in good yields (75-86%). nih.govnih.gov The reaction proceeds smoothly by simply grinding the reactants in a mortar and pestle, highlighting its operational simplicity. nih.gov

Another effective solventless strategy employs a catalytic amount of concentrated sulfuric acid for the condensation of a diketone and a hydrazine at room temperature, resulting in high yields of pyrazole derivatives. researchgate.net This method has been successfully applied to the reaction of 2,4-pentanedione with various hydrazides. researchgate.net Similarly, new 1-acyl-4-benzhydryl substituted pyrazoles have been synthesized in excellent yields (65-85%) by manually grinding 3-(1,1-diphenylmethyl)pentane-2,4-dione and acylhydrazides with a catalytic amount of sulfuric acid. nih.gov

The synthesis of fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles, has also been achieved under solvent-free conditions. This is accomplished through a four-component reaction of benzaldehydes, ethyl acetoacetate, hydrazine hydrate, and malononitrile using a Brønsted-acidic ionic liquid as a reusable catalyst. nih.gov The key advantages of this process are high yields, short reaction times, and easy, non-chromatographic work-up. nih.gov

The table below summarizes various solvent-free methods for pyrazole synthesis.

| Catalyst/Medium | Reactants | Product Type | Yield | Reference |

| Tetrabutylammonium bromide (TBAB) | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Functionalized Pyrazoles | 75-86% | nih.govnih.gov |

| Sulfuric Acid (catalytic) | Diketones, Hydrazines/Hydrazides | Substituted Pyrazoles | High | nih.govresearchgate.net |

| Acidic Ionic Liquid | Benzaldehydes, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Dihydropyrano[2,3-c]pyrazoles | High | nih.gov |

Catalytic Enhancement in Pyrazole Formation (e.g., Nano-ZnO, Copper Triflate Catalysis)

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of pyrazole synthesis. Both nano-sized catalysts and metal triflates have emerged as powerful tools in this domain.

Nano-ZnO Catalysis: Zinc oxide (ZnO) nanoparticles have been effectively used as a green, heterogeneous catalyst for synthesizing pyrazole derivatives. nahrainuniv.edu.iqnih.gov For instance, the condensation reaction between ethyl acetoacetate and phenylhydrazine to yield 3-methyl-1-phenyl-1H-pyrazol-5-ol proceeds with an excellent yield (95%) in the presence of a nano-ZnO catalyst prepared by a low-temperature solution combustion method. nahrainuniv.edu.iq The advantages of this protocol include high yields, short reaction times, and simple work-up procedures, with the catalyst being reusable for up to five cycles without significant loss of activity. nahrainuniv.edu.iq Dual-modified nano-catalysts, such as lanthanum-doped and silver-coated ZnO (Ag/La-ZnO), have been developed for the one-pot, four-component synthesis of pyranopyrazole derivatives under solvent-free grinding conditions. beilstein-journals.orgresearchgate.net This advanced catalyst offers superior yields, operational simplicity, and environmental benignity compared to conventional methods. beilstein-journals.orgresearchgate.net

Copper Triflate Catalysis: Copper(II) triflate (Cu(OTf)₂), a powerful and air-stable Lewis acid, is a highly effective catalyst in pyrazole synthesis. nih.gov It mediates the one-pot synthesis of 1,3,5-triarylpyrazoles from the reaction of chalcones and arylhydrazines in an ionic liquid ([bmim][PF₆]). acs.orgtandfonline.com This process involves an addition–cyclocondensation followed by an oxidative aromatization that utilizes atmospheric oxygen, obviating the need for an additional oxidizing agent. acs.org The protocol is noted for its good to high yields (71-84%) and the reusability of the catalyst for several cycles. acs.orgtandfonline.com Copper-catalyzed methodologies have also been developed for producing various substituted pyrazoles, including 4-trifluoromethyl pyrazoles, through cycloaddition reactions under mild conditions. globalresearchonline.netnih.gov

The following table highlights examples of catalytically enhanced pyrazole synthesis.

| Catalyst | Reactants | Product Type | Key Features | Reference |

| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Pyrazol-5-ol | 95% yield, Reusable catalyst | nahrainuniv.edu.iq |

| Ag/La-ZnO | Aryl aldehyde, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Pyranopyrazole | Solvent-free, Grinding method, High yield | beilstein-journals.orgresearchgate.net |

| Cu(OTf)₂ | Chalcones, Arylhydrazines | 1,3,5-Triarylpyrazoles | One-pot, Uses atmospheric oxygen, Reusable catalyst | acs.orgtandfonline.com |

| Cu(OTf)₂ | N-arylsydnones, 2-bromo-3,3,3-trifluoropropene | 4-Trifluoromethyl pyrazoles | Mild conditions, Excellent regioselectivity | globalresearchonline.net |

Derivatization and Analog Synthesis

The core structure of this compound serves as a versatile template for extensive derivatization. Modifications can be introduced at the pyrazole ring, the ethanone moiety, or through the construction of entirely new fused heterocyclic systems.

Functionalization of the Pyrazole Ring System

The pyrazole ring is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups. A common strategy involves the use of pyrazole-4-carbaldehydes as versatile precursors for further transformations. mdpi.com These aldehydes can be reduced to alcohol functionalities, which are then converted into other groups like chloromethyl or methylamine, enabling further derivatization. mdpi.com

Another key functionalization method is the Vilsmeier-Haack reaction (using POCl₃/DMF), which introduces a formyl group at the C4-position of the pyrazole ring. nih.gov This formyl group can then serve as a handle for subsequent reactions. Aromatic substitution reactions such as halogenation, nitration, and sulfonylation typically occur at the C4-position, provided it is unsubstituted. globalresearchonline.net

Cross-coupling reactions, such as the Suzuki reaction, are also employed to introduce aryl or heteroaryl substituents. For example, a pyrazole-5-boronic acid pinacol (B44631) ester can be coupled with an aryl halide in the presence of a palladium catalyst to form a C-C bond at the C5-position. biosynce.com Furthermore, the amino group, as present in the parent compound, can be obtained directly from starting materials like α,β-unsaturated nitriles that bear a suitable leaving group. nih.gov Oxidative cleavage of the C-N bond in 5-aminopyrazoles can lead to ring-opening, generating functionalized 1,2-diaza-1,3-diene derivatives, which are valuable synthons for constructing other heterocyclic structures. youtube.com

Modifications at the Ethanone Moiety and Side Chains

The ethanone group (-COCH₃) at the N1 position and other side chains offer multiple sites for chemical modification. The carbonyl group of the ethanone moiety can undergo typical ketone reactions. For instance, it can react with amine derivatives like thiosemicarbazide (B42300) to form a thiosemicarbazone. tandfonline.com This transformation is often a crucial step in the synthesis of fused heterocyclic systems, such as thiazoles. tandfonline.com

The N-acyl linkage itself represents a point of modification. The introduction of the acetyl group or other acyl groups onto the pyrazole nitrogen is a common derivatization strategy, typically achieved by reacting the pyrazole with an acid chloride or anhydride. globalresearchonline.netyoutube.com For example, 2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone can be synthesized by reacting pyrazole with 2,4-dichlorophenoxyacetyl chloride, demonstrating the introduction of a more complex side chain at the ethanone position. nih.gov

Side chains at other positions of the pyrazole ring can also be readily modified. As mentioned, pyrazole-4-carbaldehydes can be transformed into a variety of other functional groups. mdpi.com Additionally, pyrazole acrylic acids have been used as precursors to synthesize amide derivatives by reacting the carboxylic acid function with various amines, showcasing another route for side-chain elaboration. nih.gov

Formation of Fused Heterocyclic Systems (e.g., Pyrazolopyrimidines, Thiadiazines, Oxadiazoles, Thiazoles)

The inherent reactivity of functionalized pyrazoles, particularly aminopyrazoles, makes them excellent precursors for the synthesis of fused heterocyclic systems. These reactions typically involve the condensation of the pyrazole derivative with a suitable bielectrophilic partner.

Pyrazolopyrimidines: 5-Aminopyrazoles are extensively used synthons for constructing pyrazolopyrimidine scaffolds. nih.govbeilstein-journals.org The reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone (B45752) or 2-(4-methoxybenzylidene)malononitrile in refluxing ethanol (B145695) yields pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. mdpi.comnih.gov These reactions proceed via condensation and cyclization, building the pyrimidine (B1678525) ring onto the pyrazole core. nih.gov

Thiadiazines: Pyrazolyl 1,3,4-thiadiazine derivatives can be prepared from pyrazole-1-carbothiohydrazide. nih.govresearchgate.net This precursor undergoes cyclization when treated with reagents like hydrazonoyl chlorides or 3-bromoacetylcoumarin, leading to the formation of the fused thiadiazine ring system. nih.govresearchgate.net

Oxadiazoles: Pyrazole-based 1,3,4-oxadiazoles are commonly synthesized from pyrazole-containing hydrazides. For instance, pyrazole acrylic acid can be converted to its corresponding hydrazide, which then undergoes cyclization with a carboxylic acid derivative to form the oxadiazole ring. nih.gov Another route involves the oxidative cyclization of semicarbazones using potassium carbonate and molecular iodine to yield 1,3,4-oxadiazoles. researchgate.net

Thiazoles: Pyrazole-linked thiazoles can be synthesized through one-pot multicomponent reactions. A Hantzsch-type synthesis involving the condensation of a 3-(2-bromoacetyl)pyranone, thiosemicarbazide, and a carbonyl compound under neat conditions efficiently produces thiazolyl-pyrazole derivatives. acgpubs.org Alternatively, reacting a thiosemicarbazone derived from a pyrazolyl ethanone with a bromoacetyl derivative is a common method for synthesizing pyrazole-based thiazoles. nih.govtandfonline.com

The following table provides an overview of the synthesis of various fused heterocyclic systems from pyrazole precursors.

| Fused System | Pyrazole Precursor | Reagents | Resulting System | Reference |

| Pyrazolopyrimidine | 5-Amino-N-aryl-1H-pyrazole | Acetylacetone | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| Pyrazolopyrimidine | 5-Aminopyrazole | 2-(4-methoxybenzylidene)malononitrile | Pyrazolo[1,5-a]pyrimidine | mdpi.comnih.gov |

| Thiadiazine | Pyrazole-1-carbothiohydrazide | Hydrazonoyl chlorides | Pyrazolyl 1,3,4-thiadiazine | nih.govresearchgate.net |

| Oxadiazole | Pyrazole acrylic acid hydrazide | Carboxylic acid derivatives | Pyrazole-oxadiazole | nih.gov |

| Thiazole (B1198619) | Pyrazol-4-yl ethanone thiosemicarbazone | Bromoacetyl derivatives | Pyrazole-thiazole | nih.govtandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Probing

NMR spectroscopy serves as a primary tool for the detailed structural analysis of this compound, providing insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR Spectroscopy for Proton Environment Characterization

Proton NMR spectroscopy identifies the chemical environment of the hydrogen atoms in the molecule. For a related compound, 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone, the ¹H NMR spectrum (400 MHz, CDCl₃) shows distinct signals. mdpi.com The aromatic protons on the phenyl ring appear as doublets at δ 7.8 ppm and δ 6.75 ppm, each integrating to 2H with a coupling constant of J = 5.71 Hz. mdpi.com A singlet at δ 5.72 ppm corresponds to the proton on the pyrazole ring. The amine proton (-NH) is observed as a triplet at δ 5.45 ppm (J = 3.42 Hz), and the methylene (B1212753) protons (-N-CH₂-N) appear as a doublet at δ 5.4 ppm (J = 3.42 Hz). mdpi.com The acetyl methyl protons (CH₃CO) resonate as a singlet at δ 2.48 ppm, while the two methyl groups on the pyrazole ring are observed as singlets at δ 2.32 ppm and δ 2.2 ppm. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for a Derivative of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.8 | d | 5.71 | 2H | Ar-H |

| 6.75 | d | 5.71 | 2H | Ar-H |

| 5.72 | s | - | 1H | Pyrazole-H |

| 5.45 | t | 3.42 | 1H | -NH |

| 5.4 | d | 3.42 | 2H | -N-CH₂-N |

| 2.48 | s | - | 3H | -COCH₃ |

| 2.32 | s | - | 3H | Pyrazole-CH₃ |

| 2.2 | s | - | 3H | Pyrazole-CH₃ |

>Note: Data is for 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. mdpi.com

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum (100 MHz, CDCl₃) of the related compound 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone, the carbonyl carbon of the acetyl group is observed at δ 195.95 ppm. mdpi.com The carbon atoms of the phenyl ring appear at δ 149.33, 130.01, and 127.67 ppm. The pyrazole ring carbons are found at δ 147.53, 138.22, and 105.55 ppm. mdpi.com The methylene carbon gives a signal at δ 56.41 ppm. The methyl carbons of the acetyl and pyrazole groups are located at δ 25.49, 12.85, and 10.59 ppm. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for a Derivative of this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 195.95 | C=O |

| 149.33 | Ar-C |

| 147.53 | Pyrazole-C |

| 138.22 | Pyrazole-C |

| 130.01 | Ar-C |

| 127.67 | Ar-C |

| 112.04 | Ar-C |

| 105.55 | Pyrazole-C |

| 56.41 | -N-CH₂-N |

| 25.49 | -COCH₃ |

| 12.85 | Pyrazole-CH₃ |

| 10.59 | Pyrazole-CH₃ |

>Note: Data is for 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. mdpi.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. youtube.comsdsu.edu Cross-peaks in the COSY spectrum would confirm the coupling between the aromatic protons on the phenyl ring and the coupling between the -NH and -N-CH₂-N protons in derivatives. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduresearchgate.net This technique would definitively link the proton signals to their corresponding carbon signals in the pyrazole and phenyl rings, as well as the acetyl methyl group. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides evidence for the key functional groups. For a similar structure, 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone, the spectrum shows a distinct N-H stretching vibration at 3260 cm⁻¹. mdpi.com The C-H stretching of the methyl group is observed at 2900 cm⁻¹. A strong absorption at 1670 cm⁻¹ is characteristic of the C=O (carbonyl) group. mdpi.com The C=C stretching of the aromatic ring appears at 1580 cm⁻¹, and the C-N stretching is seen at 1520 cm⁻¹. mdpi.com Other bands are observed at 1310, 1230, 1120, and 810 cm⁻¹. mdpi.com For 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, NH₂ and NH stretches are seen between 3472 and 3201 cm⁻¹, with a C=O stretch at 1637 cm⁻¹. mdpi.com

Table 3: FT-IR Spectroscopic Data for a Derivative of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3260 | m | N-H stretch |

| 2900 | m | C-H stretch |

| 1670 | s | C=O stretch |

| 1580 | s | C=C stretch |

| 1520 | m | C-N stretch |

>Note: Data is for 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. mdpi.com s = strong, m = medium

FT-Raman Spectroscopy

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of this compound. The exact mass of the molecular ion is calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, Oxygen-16).

The molecular formula for this compound is C₅H₇N₃O. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ that corresponds to this formula, providing strong evidence for the compound's identity.

Table 1: Theoretical High-Resolution Mass Spectrometry Data

| Parameter | Theoretical Value |

|---|---|

| Molecular Formula | C₅H₇N₃O |

| Exact Mass | 125.0589 |

| Molecular Weight | 125.13 |

Elucidation of Characteristic Fragmentation Patterns for Structural Confirmation

In a mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking at its weakest bonds. The resulting fragment ions are detected and provide a unique "fingerprint" that helps to confirm the molecule's structure. Key expected fragmentation pathways would involve the loss of the acetyl group and cleavages within the pyrazole ring.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragment Lost |

|---|---|---|

| 125 | [C₅H₇N₃O]⁺ | (Molecular Ion) |

| 82 | [C₃H₄N₃]⁺ | CH₃CO |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

To perform this analysis, a suitable single crystal of this compound would need to be grown. Single-crystal X-ray diffraction would then determine the precise bond lengths, bond angles, and torsion angles of the molecule. This would unambiguously confirm the connectivity of the atoms, including the positions of the amino and acetyl groups on the pyrazole ring, and reveal the molecule's preferred conformation in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The pyrazole ring and the carbonyl group are chromophores that are expected to absorb in the UV region. The presence of the amino group, an auxochrome, would likely shift the absorption maxima to longer wavelengths (a bathochromic shift). The spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometry of molecules. nih.govresearchgate.net For pyrazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), are employed to determine the most stable molecular conformation. nih.govuomphysics.net These calculations provide optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles.

For instance, in a study on 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, DFT calculations were used to optimize the molecular structure, and the results were found to be in good agreement with experimental X-ray diffraction data. nih.gov Similarly, for 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, DFT with the B3LYP/6-311G(d,p) basis set was used to compare the calculated molecular geometry with the one determined by X-ray crystallography. researchgate.net These studies demonstrate the reliability of DFT in predicting the three-dimensional arrangement of atoms in pyrazole-containing molecules. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through these calculations, forming the basis for further analysis. nih.govnih.gov

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Derivative (Analogous Compound) (Note: Data is for a representative analogous pyrazole derivative and not this compound) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-N (pyrazole) | 1.38 | N-N-C (pyrazole) | 111.5 | C-N-N-C | 0.5 | | N-N (pyrazole) | 1.35 | C-C-N (pyrazole) | 106.7 | | | | C=O | 1.23 | O=C-C | 120.8 | | | | C-C (acetyl) | 1.51 | | | | | | C-N (amino) | 1.37 | | | | |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Intramolecular Charge Transfer Phenomena

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests a more reactive molecule and facilitates intramolecular charge transfer (ICT). nih.govmaterialsciencejournal.org

In studies of pyrazoline derivatives, the HOMO is often located over the pyrazole ring and the amino group, while the LUMO is typically centered on the acetyl group and adjacent parts of the pyrazole ring. nih.gov This distribution indicates that upon electronic excitation, charge is transferred from the electron-donating amino and pyrazole moieties to the electron-accepting acetyl group. For example, in N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO energy gap was calculated, indicating that charge transfer occurs within the molecule, rendering it chemically reactive. nih.gov

Table 2: Representative HOMO-LUMO Energies and Related Parameters for a Pyrazole Derivative (Analogous Compound) (Note: Data is for a representative analogous pyrazole derivative and not this compound)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Global Hardness (η) | 2.35 |

| Chemical Potential (μ) | -4.15 |

Natural Bond Orbital (NBO) Analysis for Understanding Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the interactions between filled and vacant orbitals within a molecule, revealing information about charge delocalization, hyperconjugative interactions, and the stability of the molecular system. nih.gov By examining the delocalization of electron density from occupied Lewis-type (bonding or lone pair) NBOs to unoccupied non-Lewis-type (antibonding or Rydberg) NBOs, one can quantify the stabilizing effects of these interactions.

Molecular Electrostatic Potential (MEP) Mapping for Identifying Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (nucleophilic sites) and blue representing regions of low electron density (electrophilic sites).

In pyrazole derivatives, the MEP map typically shows the most negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring, indicating these are the primary sites for electrophilic attack. researchgate.netnih.gov Conversely, the regions of positive potential (blue) are often located around the hydrogen atoms of the amino group and the pyrazole ring, suggesting these are the likely sites for nucleophilic attack. These maps provide a clear and intuitive picture of the molecule's reactivity towards other chemical species. nih.gov

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, as often seen in push-pull systems like this compound (with the amino group as a donor and the acetyl group as an acceptor), can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating the first-order hyperpolarizability (β₀). nih.gov

For pyrazoline derivatives, calculations have shown that the presence of electron-donating and electron-accepting groups can lead to a significant first-order hyperpolarizability, suggesting potential for NLO applications. nih.gov The magnitude of β₀ is influenced by the extent of charge transfer within the molecule. A larger HOMO-LUMO energy gap generally corresponds to a smaller β₀ value.

Table 3: Representative Calculated First-Order Hyperpolarizability for a Pyrazole Derivative (Analogous Compound) (Note: Data is for a representative analogous pyrazole derivative and not this compound)

| Component | Value (a.u.) |

|---|---|

| βx | 1250 |

| βy | -350 |

| βz | 150 |

| β₀ (total) | 1300 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models can then be used to predict the properties of new, unsynthesized compounds. While specific QSPR studies on this compound were not found, the methodologies have been applied to related pyrazole derivatives. nih.gov

For a series of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives, 3D-QSAR studies were performed to understand their inhibitory mechanism against a specific biological target. nih.gov These studies involve aligning a set of molecules and using statistical methods like Comparative Molecular Field Analysis (CoMFA) to correlate their 3D structural and electronic fields with their observed properties. Such models can be valuable in rational drug design and materials science for predicting the properties of novel pyrazole-based compounds.

Investigations into Advanced Applications and in Vitro Biological Activities of 1 4 Amino 1h Pyrazol 1 Yl Ethanone and Derivatives

Catalytic Applications and Ligand Chemistry

The unique electronic properties and versatile coordination capabilities of the pyrazole (B372694) ring make its derivatives highly valuable in the fields of coordination chemistry and catalysis. researchgate.netresearchgate.net

Pyrazole and its derivatives are renowned for their ability to act as excellent chelating agents for a wide range of transition metals. researchgate.netresearchgate.netresearchgate.net Their importance in coordination chemistry stems from several key features:

Versatile Coordination Modes: Pyrazoles can coordinate to metal centers in various ways, including as neutral monodentate ligands or as mono-anionic species. This flexibility allows for the construction of coordination compounds with diverse topologies and nuclearities, from simple mononuclear complexes to complex polynuclear structures. researchgate.net

Proton-Responsive Nature: The presence of a potentially Brønsted acidic NH group in N-unsubstituted pyrazoles imparts a proton-responsive character to their metal complexes. This feature is crucial for designing catalysts where metal-ligand cooperation is required for reactivity. nih.gov

Pincer-Type Ligands: Pyrazole groups have been successfully incorporated into rigid pincer-type frameworks, such as 2,6-bis(1H-pyrazol-3-yl)pyridines. These ligands enforce specific coordination geometries and place the protic pyrazole groups in defined positions, which can influence the properties of the resulting metal complexes, including their spin-state transitions. nih.gov

The ability to functionalize the pyrazole ring allows for the fine-tuning of the steric and electronic properties of the ligands, which in turn dictates the structure and reactivity of the resulting metal complexes. researchgate.net This has led to the synthesis of coordination complexes with metals like copper, iron, cadmium, and platinum, forming structures with varying geometries such as square planar and octahedral. nih.govuab.catnih.gov

The rich coordination chemistry of pyrazole derivatives has been harnessed in the field of homogeneous catalysis. rsc.orgresearchgate.net These compounds have proven to be effective ligands in a variety of transition-metal-catalyzed reactions, particularly those involving copper. acs.orgrsc.org

Copper-pyrazole complexes are attractive because copper is an economical and readily available metal, and the resulting complexes often exhibit high thermal stability and catalytic efficiency. nih.gov These catalysts have been successfully employed in:

Cross-Coupling Reactions: Pyrazole-based ligands have been used in copper-catalyzed cross-dehydrogenative coupling reactions to synthesize complex organic molecules. For instance, pyrene-pyrazole pharmacophores have been synthesized via a copper-triflate-catalyzed reaction under aerobic conditions. acs.org

Oxidation Reactions: Copper complexes with pyrazole-functionalized ligands have demonstrated selectivity in the peroxidative oxidation of styrene (B11656) to benzaldehyde, a significant transformation in fine chemical synthesis. rsc.org Research has shown that copper(II)-based complexes can exhibit superior catalytic activity in the oxidation of catechol, mimicking the active site of the natural catecholase enzyme. research-nexus.net

C-H Functionalization: Transition-metal-catalyzed C-H functionalization of the pyrazole ring itself provides a direct, single-step method to create a diverse range of functionalized pyrazoles, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net

The development of practical and scalable catalytic systems, such as a manganese-based system using a pyrazole ligand for transfer hydrogenations, highlights the ongoing effort to replace high-cost noble metal catalysts with those based on abundant 3d metals. rsc.org

Applications in Materials Science

The inherent electronic and photophysical properties of the pyrazole scaffold have made it a target for the development of novel functional materials. nih.govmdpi.com

Pyrazole derivatives are a prominent class of N-heteroaromatic fluorophores, valued for their exceptional electronic properties, high synthetic versatility, and biocompatibility. nih.govnih.gov These characteristics make them ideal candidates for applications in bioimaging. benthamdirect.comresearchgate.net

Key attributes of fluorescent pyrazole scaffolds include:

High Quantum Yields and Photostability: Many pyrazole derivatives exhibit strong fluorescence with good quantum yields and resistance to photobleaching. nih.gov

Synthetic Versatility: The pyrazole ring can be readily functionalized, allowing for the tuning of its photophysical properties. The fluorescence is often based on the substituents or fused rings attached to the pyrazole core. nih.gov

Sensing Capabilities: Due to their N-donor character and chelating abilities, pyrazole-based fluorescent probes are excellent for detecting cations and other small molecules in biological systems. benthamdirect.comresearchgate.net For example, they have been used to create probes for detecting ions like Cu2+ and for labelling subcellular structures. nih.govresearchgate.net

Researchers have developed efficient synthetic methods for creating fluorescent platforms based on pyrazole structures, such as pyrazolo[1,5-a]pyrimidines, and have studied the relationship between their substitution patterns and fluorescent properties. researchgate.net

The structural and electronic versatility of pyrazole derivatives extends their potential into the realm of advanced materials with unique optical and electronic properties. researchgate.net The ability to form stable complexes with a variety of metals and to be incorporated into larger conjugated systems is a key driver in this area.

One of the most significant areas of development is in the synthesis of 1H-Pyrazolo[3,4-b]quinolines. These fused heterocyclic systems are composed of pyrazole and quinoline (B57606) fragments and can be extensively modified with substituents that significantly influence their photophysical properties. mdpi.com Over a century of research has established synthetic routes like the Friedländer condensation to produce these compounds, which are now being explored as potential fluorescent sensors. mdpi.com The strategic modification of the parent structure allows for the creation of materials with tailored absorption and emission spectra, opening doors for applications in optoelectronics and sensor technology.

Agrochemical Research Applications

The pyrazole nucleus is a well-established "privileged scaffold" in agrochemical research, forming the core of many commercial pesticides and fungicides. scielo.brmdpi.com Its derivatives are known to exhibit a broad spectrum of activities essential for crop protection.

The agrochemical potential of pyrazole derivatives stems from their demonstrated efficacy as:

Fungicides: Pyrazole carboxamides are a particularly important class of fungicides used to control destructive plant pathogens. scielo.br Research focuses on synthesizing new derivatives to combat increasing microbial resistance and improve efficacy. For instance, novel pyrazole amide and ester derivatives based on natural products have shown good inhibition rates against fungi like Physalospora piricola. acs.org

Insecticides: Aryl pyrazole compounds are effective insecticides. For example, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, synthesized via direct condensation, have shown insecticidal properties against pests such as Tuta absoluta larvae. researchgate.net

Herbicides: The biological activity of pyrazole derivatives also extends to herbicidal applications. nih.gov

The continuous development of new synthetic methods allows for the creation of novel pyrazole-based compounds with enhanced activity and improved environmental profiles, addressing the ongoing need for new solutions in the agrochemical industry. scielo.bracs.org

Fungicidal Activities

Derivatives of 1-(4-amino-1H-pyrazol-1-yl)ethanone are recognized for their significant fungicidal properties, positioning them as an important class of nitrogen-containing heterocyclic compounds in agrochemical research. researchgate.net These compounds have been synthesized and evaluated for their effectiveness against a variety of plant-pathogenic fungi.

For instance, a series of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives have demonstrated notable in vitro fungicidal activity against several phytopathogenic fungi. nih.gov Specifically, the isoxazole (B147169) pyrazole carboxylate 7ai showed strong activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov Other pyrazole carboxamides also exhibited remarkable fungicidal effects. nih.gov

Further research into pyrazole derivatives has revealed broad-spectrum antifungal activities. nih.gov One study synthesized 32 new pyrazole derivatives and tested them against six plant-pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. nih.gov Compound 26 , which contains a p-trifluoromethylphenyl moiety, was particularly effective, with EC50 values ranging from 1.638 to 6.986 μg/mL against the tested fungi. nih.gov The introduction of isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring was also found to enhance fungicidal activity. nih.gov

Additionally, pyrazole derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) moiety have shown potent fungicidal effects, particularly against Gaeumannomyces graminis var. tritici, the fungus that causes take-all disease in wheat. nih.govresearchgate.net At a concentration of 16.7 μg/mL, compounds 10d and 10e from this series demonstrated 100% and 94.0% inhibition, respectively, which is comparable to the commercial fungicide pyraclostrobin. nih.govresearchgate.net The fungicidal potential of these compounds was also significant against Valsa mali and Sclerotinia sclerotiorum. nih.govresearchgate.net

The structural diversity of pyrazole derivatives allows for the development of compounds with targeted fungicidal action. For example, pyrazole-carboxamide derivatives have been shown to be effective against Colletotrichum gloeosporioides, with one derivative inducing a significant lag phase in fungal growth. scielo.br Similarly, novel pyrazole carboxylate derivatives containing a thiazole (B1198619) backbone have demonstrated excellent bioactivities against Botrytis cinerea and Sclerotinia sclerotiorum, with EC50 values as low as 0.40 mg/L. acs.org

Table 1: Fungicidal Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Target Fungi | Activity (EC50/Inhibition) | Reference |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 μg/mL | nih.gov |

| Pyrazole carboxamide 26 | Thanatephorus cucumeris | 1.638 μg/mL | nih.gov |

| Pyrazole carboxamide 26 | Valsa mali | 1.787 μg/mL | nih.gov |

| Pyrazole carboxamide 26 | Rhizoctonia solani | 2.182 μg/mL | nih.gov |

| Pyrazole carboxamide 26 | Botrytis cinerea | 2.432 μg/mL | nih.gov |

| Pyrazole derivative 10d | G. graminis var. tritici | 100% inhibition at 16.7 μg/mL | nih.govresearchgate.net |

| Pyrazole derivative 10e | G. graminis var. tritici | 94.0% inhibition at 16.7 μg/mL | nih.govresearchgate.net |

| Pyrazole carboxylate 24 | Botrytis cinerea | 0.40 mg/L | acs.org |

| Pyrazole carboxylate 15 | Valsa mali | 0.32 mg/L | acs.org |

Insecticidal and Herbicidal Potentials

The pyrazole scaffold is a key component in the development of modern agrochemicals, including insecticides and herbicides. scielo.br

Insecticidal Potential

Novel diamide (B1670390) compounds that combine pyrazolyl and polyfluoro-substituted phenyl groups have demonstrated moderate to good insecticidal activity. mdpi.com Against the cowpea aphid (Aphis craccivora), several of these compounds achieved lethal rates higher than 78% at a concentration of 200 μg/mL. mdpi.com Some derivatives also showed significant activity against the diamondback moth (Plutella xylostella), with mortality rates reaching 76.7% at the same concentration. mdpi.com

Furthermore, new pyrazole and imidazolone (B8795221) derivatives have been synthesized and tested for their insecticidal effects against Plodia interpunctella and Nilaparvata lugens. nih.gov Certain compounds exhibited nearly 100% activity at a concentration of 400 μg/mL against P. interpunctella and significant activity against N. lugens. nih.gov The insecticidal potential of these compounds is further supported by their influence on key biochemical parameters in insects, such as acetylcholinesterase (AChE) and detoxifying enzymes. rsc.org

Herbicidal Potential

Pyrazole derivatives have been extensively studied for their herbicidal properties, with many acting as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a crucial target for herbicide development. nih.govrsc.org A series of 1-acyl-3-phenyl-pyrazol benzophenones showed good herbicidal activity, with some compounds being more potent than the commercial herbicide pyrazoxyfen (B166693) against barnyard grass. rsc.org

Other pyrazole derivatives have demonstrated moderate to excellent herbicidal activity against various weeds in both pre- and post-emergence treatments. nih.govacs.org For example, certain phenylpyridine-containing pyrazole derivatives showed moderate herbicidal effects against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis after emergence. nih.gov In another study, some pyrazole amide derivatives exhibited high root inhibition of about 90% against Digitaria sanguinalis and 80% against Amaranthus retroflexus and Setaria viridis. acs.org

Table 2: Insecticidal and Herbicidal Activity of Pyrazole Derivatives

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| Pyrazolyl-diamides | Aphis craccivora | >78% mortality at 200 μg/mL | mdpi.com |

| Pyrazolyl-diamides | Plutella xylostella | 76.7% mortality at 200 μg/mL | mdpi.com |

| Pyrazole/Imidazolones | Plodia interpunctella | ~100% activity at 400 μg/mL | nih.gov |

| 1-Acyl-3-phenyl-pyrazol benzophenones | Barnyard grass | Good activity at 0.05 mmol m⁻² | rsc.org |

| Phenylpyridine-pyrazoles | Setaria viridis | 50% inhibition | nih.gov |

| Pyrazole amides | Digitaria sanguinalis | ~90% root inhibition | acs.org |

In Vitro Biological Activity and Mechanistic Insights (Strictly non-clinical)

In Vitro Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

The versatility of the pyrazole structure has led to the development of numerous derivatives with a broad spectrum of antimicrobial activities.

Antibacterial Activity

Pyrazole-based Schiff bases have shown considerable antibacterial potential. scielo.org.co Studies have demonstrated that pyrazole Schiff bases can be more effective inhibitors against both Gram-positive and Gram-negative bacteria compared to Schiff bases derived from 4-amino antipyrine. scielo.org.co For instance, Schiff bases derived from 5-aminopyrazoles have shown activity against multidrug-resistant bacteria, with some compounds being more active than ciprofloxacin (B1669076) against Staphylococcus epidermidis. nih.gov

Hybrid molecules incorporating pyrazole with other heterocyclic systems, such as thiazol-4-one or thiophene, have exhibited significant activity against pathogenic bacteria. nih.govacs.org One such derivative was found to be highly active, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. nih.govacs.org These compounds have also been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Antifungal Activity

The antifungal properties of pyrazole derivatives are well-documented. nih.govbohrium.commdpi.com Triazole derivatives containing a phenylethynyl pyrazole moiety have demonstrated excellent in vitro activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.govbohrium.commdpi.com Some of these compounds exhibited MIC values as low as 0.0625 μg/mL against C. albicans and C. neoformans. nih.govbohrium.commdpi.com

Furthermore, pyrazole-hydrazone derivatives have shown remarkable antifungal activity, with some displaying higher potency than standard drugs like clotrimazole. nih.gov The antifungal activity of these compounds is often attributed to their ability to inhibit fungal growth and proliferation effectively.

Antitubercular Activity

While the primary focus of many studies is on antibacterial and antifungal activities, the broader antimicrobial potential of pyrazole derivatives includes antitubercular activity. The inherent biological activity of the pyrazole nucleus makes it a valuable scaffold for developing new agents against Mycobacterium tuberculosis.

Table 3: In Vitro Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole-Thiazol-4-one Hybrid | Pathogenic Bacteria | 0.22–0.25 μg/mL | nih.govacs.org |

| Triazole-Pyrazole Hybrid | Candida albicans | 0.0625 μg/mL | nih.govbohrium.commdpi.com |

| Triazole-Pyrazole Hybrid | Cryptococcus neoformans | 0.0625 μg/mL | nih.govbohrium.commdpi.com |

| Pyrazole-Hydrazone Derivative | Fungal Strains | 2.9–7.8 µg/mL | nih.gov |

| Schiff base from 5-aminopyrazole | Staphylococcus epidermidis | 7.81 µg/mL | nih.gov |

In Vitro Antioxidant Properties

Derivatives of pyrazole are recognized for their antioxidant capabilities, which are often evaluated through their ability to scavenge free radicals. nih.govresearchgate.net The antioxidant activity is frequently attributed to the presence of the NH proton in the pyrazole ring. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess this activity. nih.govtandfonline.com In this assay, the antioxidant molecule donates a hydrogen atom to the DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov Pyrazole-based sulfonamide derivatives have demonstrated significant free radical scavenging activity, with some compounds showing over 92% inhibition in the DPPH assay. nih.gov

Schiff bases bearing a pyrazole scaffold have also been identified as effective antioxidants. mdpi.com One such compound exhibited a high total antioxidant capacity and a low IC50 value of 13.20 ± 0.03 µg/mL in the DPPH assay. mdpi.com The antioxidant potential of these compounds is further enhanced by the presence of specific functional groups that can stabilize the radical formed during the scavenging process. tandfonline.com

Table 4: In Vitro Antioxidant Activity of Pyrazole Derivatives

| Compound Class | Assay | Activity (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| Pyrazole-based Sulfonamide | DPPH | 92.64% inhibition | nih.gov |

| Pyrazole-bearing Schiff Base | DPPH | 13.20 ± 0.03 µg/mL | mdpi.com |

| Pyrazole-bearing Schiff Base | ABTS | 35.11 ± 0.08% | mdpi.com |

| Bipyrazole Derivative | DPPH | 19% scavenging at 10⁻⁴ M | nih.gov |

In Vitro Enzymatic Inhibition Studies (e.g., Urease, Lipoxygenase)

The biological activities of pyrazole derivatives often stem from their ability to inhibit specific enzymes.

Lipoxygenase Inhibition

Several pyrazole derivatives have been identified as potent inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.govnih.gov For instance, a series of 1,5-diarylpyrazoline derivatives were evaluated for their inhibitory activity against 15-lipoxygenase (15-LOX), with one compound showing an IC50 value of 4.7 μM. nih.gov Pyrazole-hydrazone derivatives have also demonstrated superior inhibitory activity against 5-lipoxygenase (5-LOX), with IC50 values as low as 1.92 μM, which is more potent than the standard drug zileuton. nih.gov The inhibitory effect of these compounds is often attributed to their ability to interact with the active site of the enzyme. nih.gov

Urease Inhibition

While specific studies on the urease inhibition of this compound itself are limited in the provided context, the broader class of pyrazole derivatives is known for its enzymatic inhibition capabilities. This suggests potential for these compounds to be explored as urease inhibitors, which has implications for various pathological conditions.

Table 5: In Vitro Enzymatic Inhibition by Pyrazole Derivatives

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 1,5-Diarylpyrazoline | 15-Lipoxygenase | 4.7 μM | nih.gov |

| Pyrazole-hydrazone | 5-Lipoxygenase | 1.92 μM | nih.gov |

| Pyrazole-hydrazone | COX-2 | 0.58 μM | nih.gov |

| Pyridylpyrazole derivative | PGE2 production | 1.1 µM | semanticscholar.org |

DNA Binding Interactions and Protection Against UV-Mediated Damage

The interaction of pyrazole derivatives with DNA is a key aspect of their biological activity, particularly in the context of their anticancer potential.

DNA Binding Interactions

Novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to DNA, with a preference for the minor groove. nih.gov The binding affinity of these compounds can be significant, with one derivative exhibiting a binding constant (K) of 1.06 × 10^5 M⁻¹. nih.gov Such interactions can lead to conformational changes in the DNA structure and even induce DNA cleavage, as demonstrated by the ability of a pyrazole derivative to cleave supercoiled plasmid DNA. nih.gov These findings suggest that DNA can be a direct molecular target for this class of compounds.

Protection Against UV-Mediated Damage

While direct evidence for protection against UV-mediated damage by this compound derivatives is not extensively detailed in the provided search results, their antioxidant properties suggest a potential role in mitigating oxidative stress, which is a key component of UV-induced damage. The ability of these compounds to scavenge free radicals could help protect cellular components, including DNA, from the harmful effects of UV radiation. Further research in this area would be beneficial to fully elucidate this potential application.

Future Perspectives and Emerging Research Directions for 1 4 Amino 1h Pyrazol 1 Yl Ethanone

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles is profoundly influencing the synthesis of heterocyclic compounds, including pyrazole (B372694) derivatives. nih.govresearchgate.net Future research will likely focus on developing more environmentally benign and efficient methods for producing 1-(4-Amino-1H-pyrazol-1-yl)ethanone and its analogs, moving away from traditional methods that may involve hazardous reagents or harsh conditions.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. researchgate.netmdpi.comdoaj.org Developing an MCR for this compound would streamline its synthesis, reduce waste, and allow for the rapid generation of a diverse library of derivatives.

Green Solvents and Catalysts: The use of water, ethanol (B145695), or deep eutectic solvents instead of volatile organic compounds is a major trend. researchgate.netthieme-connect.com Research into recyclable catalysts, such as magnetic nanoparticles or polymer-supported catalysts, can further enhance the sustainability of the synthesis. researchgate.net For instance, nano-ZnO has been used as an efficient catalyst for synthesizing substituted pyrazoles. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonication are being explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. researchgate.net These techniques offer a greener alternative for pyrazole synthesis.

| Sustainable Synthetic Strategy | Principle | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot reaction to increase efficiency and complexity. | Rapid, high-yield synthesis; easy generation of diverse derivatives by varying inputs. | mdpi.comdoaj.org |

| Aqueous Media Synthesis | Using water as a solvent. | Environmentally friendly, cost-effective, and safe. | thieme-connect.com |

| Ultrasonic/Microwave Assistance | Employing alternative energy sources to drive reactions. | Reduced reaction times, increased yields, and lower energy consumption. | researchgate.net |

| Reusable Heterogeneous Catalysts | Using solid-phase catalysts (e.g., nano-catalysts) that can be easily recovered and reused. | Simplifies product purification and reduces catalyst waste and cost. | researchgate.netnih.gov |

Advanced Structure-Activity Relationship (SAR) Investigations for Diverse Applications

While 4-aminopyrazoles are known for a range of biological activities, detailed SAR studies on the this compound scaffold are crucial for targeted drug design. mdpi.comresearchgate.net Future research will involve systematic modifications of the molecule to understand how structural changes affect its biological and chemical properties.

Key focal points for SAR studies will include:

Modification of the Acetyl Group: Converting the ketone to other functional groups (e.g., alcohols, oximes, hydrazones) or extending the alkyl chain can significantly impact binding affinity and selectivity for biological targets.

Derivatization of the Pyrazole Ring: Although the core structure is defined, exploring substitutions at the available C3 and C5 positions of the pyrazole ring could lead to novel interactions with target proteins.

These investigations will be essential for optimizing the compound's efficacy for specific applications, such as kinase inhibitors for cancer therapy or as agents targeting microbial enzymes. nih.govnih.gov

| Molecular Position | Type of Modification | Potential Impact on Activity | Rationale/Example from Related Compounds |

|---|---|---|---|

| C4-Amino Group | Acylation, formation of ureas/thioureas | Modulates hydrogen bonding; can introduce new interaction points. | 4-Aminopyrazole ureas have been studied as anticonvulsant agents. mdpi.com |

| N1-Acetyl Group | Reduction to alcohol, conversion to oxime/hydrazone | Alters polarity and steric profile; can act as a linker for larger fragments. | Modification of side chains is a standard strategy in medicinal chemistry to optimize binding. nih.gov |

| Pyrazole Ring (C3/C5) | Introduction of aryl or alkyl groups | Influences overall shape and electronic properties; can fill hydrophobic pockets in target enzymes. | Substitutions at C3 and C5 in other pyrazoles are critical for their activity as inhibitors of enzymes like meprin α and β. nih.gov |

Integration of Computational Design and Machine Learning in Compound Discovery

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. eurasianjournals.comnih.gov For this compound, integrating these technologies will be a key future direction.

Molecular Docking and Dynamics: These simulations can predict how derivatives of this compound bind to specific protein targets, such as kinases or microbial enzymes. researchgate.netnih.gov This provides insights into the binding mode and helps prioritize which compounds to synthesize.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic properties of the molecule, helping to understand its reactivity and interaction potential. researchgate.net

Machine Learning (ML) and AI: As more data on pyrazole derivatives become available, ML models can be trained to predict biological activity, toxicity, and pharmacokinetic properties (ADMET). nih.govastrazeneca.commdpi.com This can drastically reduce the number of compounds that need to be synthesized and tested, saving time and resources.

| Computational Tool/Method | Application in Research of this compound | Expected Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting the binding orientation of derivatives within a target protein's active site. | Identification of key interactions; rational design of more potent inhibitors. | researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-protein complex over time. | Assessment of binding stability and conformational changes. | eurasianjournals.com |

| Machine Learning (ML) / AI | Building predictive models for activity (QSAR), absorption, distribution, metabolism, and excretion (ADME). | Accelerated screening of virtual libraries; prioritization of candidates for synthesis. | nih.govnih.govastrazeneca.com |

| Density Functional Theory (DFT) | Calculating electronic structure, orbital energies, and reactivity descriptors. | Understanding molecular stability and reactivity for synthesis and SAR studies. | researchgate.net |

Exploration of New Application Domains and Interdisciplinary Research Opportunities

The versatility of the pyrazole scaffold suggests that the applications of this compound are not limited to one field. globalresearchonline.net Future research will benefit from exploring its potential in diverse and interdisciplinary areas.

Agrochemicals: Pyrazole derivatives have found use as herbicides and insecticides. scirp.org The this compound core could be explored for developing new agrochemicals, with SAR studies focusing on herbicidal or antifungal activity. mdpi.com

Materials Science: The chromophoric nature of the pyrazole ring makes its derivatives suitable for use as dyes and fluorescent agents. mdpi.comglobalresearchonline.net Research could focus on synthesizing derivatives with tailored optical properties for applications in imaging or as molecular sensors.

Antimicrobial Agents: With the rise of antibiotic resistance, there is a constant need for new antimicrobial compounds. Aminopyrazoles have shown promise as antibacterial and antifungal agents. mdpi.comnih.gov The title compound serves as an excellent starting point for developing novel anti-infectives.

Enzyme Inhibition: Beyond the well-explored kinase inhibition, the scaffold could be adapted to target other enzyme families, such as proteases or metabolic enzymes, opening up new therapeutic possibilities. nih.gov

| Application Domain | Rationale Based on Pyrazole Chemistry | Potential Research Direction | Reference |

|---|---|---|---|

| Oncology | Many pyrazole derivatives are potent kinase inhibitors (e.g., for JAKs). | Develop selective inhibitors for specific cancer-related kinases. | nih.gov |

| Infectious Diseases | Aminopyrazoles exhibit antibacterial and antifungal properties. | Synthesize derivatives and screen against resistant bacterial and fungal strains. | mdpi.comnih.gov |

| Agrochemicals | The pyrazole core is present in commercial pesticides and herbicides. | Design and test derivatives for activity against common agricultural pests and weeds. | scirp.orgmdpi.com |

| Materials Science | Pyrazole derivatives can function as dyes and fluorescent probes. | Create novel compounds with specific photophysical properties for use in sensing or imaging. | globalresearchonline.net |

| Inflammatory Diseases | Pyrazole compounds are known to inhibit enzymes like COX and p38 MAP kinase. | Optimize the scaffold to create selective anti-inflammatory agents. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.